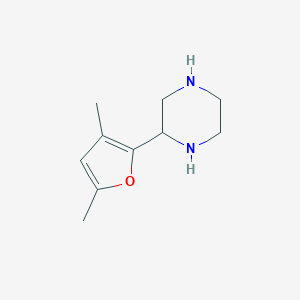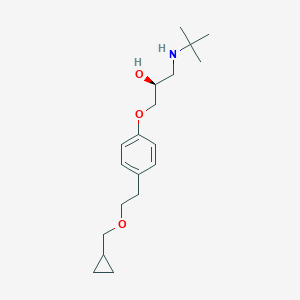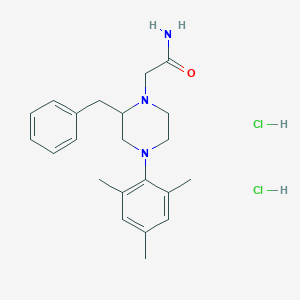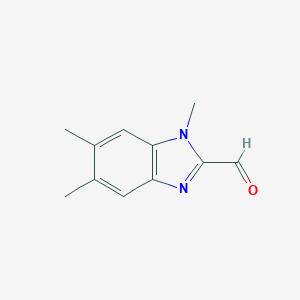
ethyl N-(2-methylpent-4-enyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-methylpent-4-enyl)carbamate (EMP) is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. In
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-methylpent-4-enyl)carbamate has been used extensively in scientific research as a tool to study the role of AChE in various physiological and pathological conditions. This compound has been shown to be a potent inhibitor of AChE, which makes it a valuable tool to study the cholinergic system. This compound has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
Ethyl N-(2-methylpent-4-enyl)carbamate inhibits AChE by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This results in an accumulation of ACh in the synaptic cleft, leading to an increase in cholinergic neurotransmission. The mechanism of action of this compound has been studied extensively using various biochemical and biophysical techniques, including X-ray crystallography, molecular dynamics simulations, and enzyme kinetics studies.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an AChE inhibitor, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-(2-methylpent-4-enyl)carbamate is its high potency as an AChE inhibitor. This makes it a valuable tool for studying the cholinergic system in vitro and in vivo. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on ethyl N-(2-methylpent-4-enyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of this compound in other physiological and pathological conditions, such as inflammation and cancer. Finally, the development of new delivery systems for this compound, such as nanoparticles or liposomes, could enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of AChE and has been used to study the cholinergic system in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is a valuable tool for investigating the role of AChE in health and disease.
Synthesemethoden
Ethyl N-(2-methylpent-4-enyl)carbamate can be synthesized through a multistep process starting from ethyl carbamate and 2-methylpent-4-enyl chloride. The synthesis involves the use of various reagents and solvents, including sodium hydroxide, potassium carbonate, and acetonitrile. The final product can be obtained through purification using column chromatography or recrystallization.
Eigenschaften
| 112476-23-0 | |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl N-(2-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
GNSWLAQQPSSERE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)CC=C |
Kanonische SMILES |
CCOC(=O)NCC(C)CC=C |
Synonyme |
Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)





![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)







